N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a complex organic compound that features a quinoline and thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
It’s known that thiophene-based compounds can interact with their targets in various ways, such as forming hydrogen bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . These diverse activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiophene-based compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiophene-based compounds are known to have a wide range of therapeutic properties . Depending on the specific targets and pathways affected, the compound could potentially alter cellular processes and have therapeutic effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide typically involves the condensation of quinoline derivatives with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure could be useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functional group and have been studied for their biological activities.
Quinoline derivatives: Compounds containing the quinoline ring are known for their medicinal properties, including antimalarial and anticancer activities.
Uniqueness
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is unique due to the combination of both quinoline and thiophene rings in its structure. This dual functionality may confer distinct chemical and biological properties that are not observed in compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPOYQDFLMMQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.